(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid
Brand Name: Vulcanchem
CAS No.: 42399-48-4
VCID: VC21217679
InChI: InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1
SMILES: COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4 g/mol

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid

CAS No.: 42399-48-4

Cat. No.: VC21217679

Molecular Formula: C16H17NO4S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid - 42399-48-4

Specification

CAS No. 42399-48-4
Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
IUPAC Name (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1
Standard InChI Key KHQWPNQLSKDWAR-CABCVRRESA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)SC2=CC=CC=C2N
SMILES COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N
Canonical SMILES COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N

Introduction

Chemical Structure and Properties

Molecular Structure

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid possesses a complex structure featuring multiple functional groups. The compound contains a lactic acid backbone (a hydroxy acid) substituted with a thioether linkage to an o-aminophenyl group and a p-methoxyphenyl group. This arrangement creates a molecule with multiple reactive sites and interesting three-dimensional characteristics.

The molecule contains two aromatic rings: one bearing an amino group at the ortho position (o-aminophenyl) connected via a sulfur atom, and another bearing a methoxy group at the para position (p-methoxyphenyl). These aromatic substituents contribute to the compound's UV absorption properties and potential for π-π interactions with other aromatic systems.

Stereochemistry

The stereochemical notation (S-(R*,R*)) indicates the absolute and relative configuration at the chiral centers. The "S" designation refers to the absolute configuration at the α-carbon of the lactic acid moiety, while the "R*,R*" notation indicates the relative configuration of the two chiral centers within the molecule. This stereochemistry is crucial for understanding the compound's three-dimensional structure and potential biological activity.

Physical and Chemical Properties

The key physical and chemical properties of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of (S-(R,R))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid**

PropertyValue
CAS Number42399-48-4
Molecular FormulaC16H17NO4S
Molecular Weight319.4 g/mol
IUPAC Name(2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Physical StateSolid (inferred based on similar compounds)
Functional GroupsCarboxylic acid, hydroxyl, thioether, amino, methoxy
Standard InChIInChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1
Standard InChIKeyKHQWPNQLSKDWAR-CABCVRRESA-N

The compound features multiple functional groups that contribute to its chemical properties:

  • A carboxylic acid group that can participate in acid-base reactions and esterification

  • A hydroxyl group capable of hydrogen bonding and undergoing oxidation reactions

  • A thioether (sulfide) linkage that can be oxidized to sulfoxides and sulfones

  • An aromatic amino group that can undergo diazotization and other amine reactions

  • A methoxy group attached to an aromatic ring that contributes to electron density

Synthesis and Characterization

Characterization Techniques

Characterization of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid typically employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR for proton environments and coupling patterns

    • 13C NMR for carbon environments

    • 2D techniques (COSY, HSQC, HMBC) for structural confirmation

  • Mass Spectrometry (MS):

    • Determination of molecular weight

    • Fragmentation pattern analysis

    • High-resolution MS for molecular formula confirmation

  • Infrared Spectroscopy (IR):

    • Identification of functional groups (carboxylic acid, hydroxyl, aromatic)

    • Confirmation of specific structural features

  • X-ray Crystallography:

    • Definitive determination of three-dimensional structure

    • Confirmation of absolute stereochemistry

Comparison with Related Compounds

Structural Analogs

The compound (R-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid (CAS No.: 42399-55-3) represents a closely related stereoisomer of the target compound. This R isomer differs in its stereochemical configuration but maintains the same molecular formula (C16H17NO4S) and molecular weight (319.4 g/mol).

The difference in stereochemistry between these isomers is significant as it can lead to:

  • Different three-dimensional arrangements

  • Altered physical properties

  • Distinct chemical reactivity patterns

  • Potentially different biological activities

Other related compounds include various substituted phenyllactic acids which share the basic α-hydroxy acid structure but differ in their substituents.

Structure-Property Relationships

The structure of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid contributes to several important properties:

  • The aromatic rings provide rigidity and potential for π-stacking interactions

  • The thioether linkage offers a unique bond angle and electronic properties

  • The amino group can participate in hydrogen bonding and acid-base interactions

  • The methoxy substituent contributes to electronic properties of the aromatic ring

  • The hydroxyl and carboxylic acid groups enable hydrogen bonding and acid-base chemistry

These structural features collectively determine the compound's solubility, reactivity, and potential interactions with biological systems.

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